N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide
Description
N¹-(2-Morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide is a synthetic organic compound featuring two key structural motifs: a morpholinoethyl group and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety linked via a hexanamide chain.
Properties
Molecular Formula |
C19H27N5O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C19H27N5O3/c25-18(20-9-11-23-12-14-27-15-13-23)8-2-1-5-10-24-19(26)16-6-3-4-7-17(16)21-22-24/h3-4,6-7H,1-2,5,8-15H2,(H,20,25) |
InChI Key |
CPNDLVCTGMLYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminobenzamides
The benzotriazinone ring is commonly synthesized via diazotization and cyclization. A method adapted from involves:
Mechanism :
-
Diazotization of 2-aminobenzamide with NaNO₂/HCl generates a diazonium salt.
-
Iodine facilitates cyclization to form the benzotriazinone ring.
Photochemical Flow Synthesis
A novel approach from uses visible light (420 nm) in a continuous flow reactor:
-
Substrate : Aryl triazine precursors
-
Conditions : 10 min residence time, MeOH/DCM (3:1)
-
Advantages : Scalable, catalyst-free, minimal byproducts.
Functionalization of the Hexanamide Backbone
Hexanoic Acid Activation
The hexanamide chain is introduced via amide coupling. A protocol from details:
-
Reagents : 6-Aminohexanoic acid, EDCl, HOBt
-
Conditions : DCM, 0°C → RT, 12 hours
-
Intermediate : 6-(4-Oxo-benzotriazin-3-yl)hexanoic acid (Yield: 78%)
Morpholinoethyl Group Introduction
The 2-morpholinoethylamine is coupled using reductive amination or nucleophilic substitution:
-
Method A (Reductive Amination) :
-
Method B (Alkylation) :
Final Coupling and Purification
Amide Bond Formation
The hexanamide and morpholinoethyl units are coupled using carbodiimide chemistry:
Purification Techniques
-
Chromatography : Silica gel (EtOAc/Hexanes, 1:3 → 1:1)
Comparative Analysis of Methods
Key Challenges and Optimizations
-
Stereochemical Control : Racemization during amidation is mitigated by low-temperature coupling.
-
Byproduct Management : Photochemical methods reduce N-methylacetamide byproducts compared to thermal routes.
-
Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates but require careful drying .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N¹-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide:
Azinphos Ethyl (O,O-Diethyl-S-[(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Methyl] Ester)
- Structure: Contains the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group but is an organophosphate ester (CAS 2642-71-9) .
- Key Differences: Unlike the target compound, Azinphos ethyl lacks the morpholinoethyl-hexanamide chain and instead has a thiophosphoric acid ester group. This structural divergence confers insecticidal properties, as organophosphates typically inhibit acetylcholinesterase .
- Applications : Widely used as an insecticide .
N-(3-Morpholinopropyl)-6-(4-Oxo-2-Thioxo-1,2-Dihydroquinazolin-3(4H)-yl)Hexanamide (CAS 422276-14-0)
- Structure: Features a morpholinopropyl group and a quinazolinone-thione heterocycle (vs. benzotriazinone in the target compound) .
- Key Differences: The heterocycle in this analog is a quinazolinone with a thioxo substitution, which may alter electronic properties and binding affinity compared to the benzotriazinone group.
Hydroxamic Acids and Ureido Derivatives (e.g., Compounds 4–10 in )
- Structure : Include hydroxamic acid (-CONHOH) or ureido (-NHCONH-) groups.
- Key Differences: While these compounds lack the benzotriazinone or morpholine moieties, their hydroxamic acid/ureido functionalities are associated with antioxidant or metal-chelating activities .
- Applications : Antioxidant agents in pharmaceutical or cosmetic research .
Structural and Functional Comparison Table
Key Research Findings and Implications
Benzotriazinone vs. Quinazolinone: The substitution of benzotriazinone (in the target compound) with quinazolinone-thione (in CAS 422276-14-0) may influence electronic density and hydrogen-bonding capacity, altering interactions with biological targets like kinases or proteases .
Organophosphate vs. Amide Linkers: Azinphos ethyl’s thiophosphate ester group confers insecticidal activity through acetylcholinesterase inhibition, whereas the amide linker in the target compound suggests a different mechanistic pathway, possibly targeting intracellular enzymes .
Biological Activity
N~1~-(2-morpholinoethyl)-6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanamide is a complex organic compound characterized by its morpholinoethyl and benzotriazine moieties. This compound, with the molecular formula C15H20N4O2, exhibits promising biological activities that warrant detailed exploration.
Chemical Structure and Properties
The structure of this compound features several functional groups that contribute to its biological properties. The presence of the benzotriazine core is particularly significant due to its association with various pharmacological activities, including antitumor and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O2 |
| Molecular Weight | 288.35 g/mol |
| Structure | Benzotriazine core with morpholinoethyl group |
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities:
- Antitumor Activity : Compounds containing benzotriazine structures have shown potential in inhibiting tumor growth. The mechanisms may involve the modulation of specific cellular pathways or direct interaction with DNA.
- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, suggesting its potential as an antimicrobial agent.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that interactions with specific biological targets such as enzymes or receptors play a crucial role.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound.
-
Synthesis Pathways :
- Multi-step organic synthesis techniques are employed to produce this compound. Key steps often involve the formation of the benzotriazine core followed by the introduction of the morpholinoethyl group.
-
Biological Testing :
- In vitro studies have been conducted to assess cytotoxicity against various cancer cell lines. Results indicate a dose-dependent response in inhibiting cell proliferation.
-
Comparative Analysis :
- Similar compounds have been evaluated for their biological activities. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide | Similar benzotriazine core | Antitumor activity |
| 5-Methoxy-N-[1-(trifluoromethyl)phenyl]benzotriazine | Trifluoromethyl group addition | Enhanced receptor selectivity |
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, including:
- Amide bond formation between the morpholinoethyl amine and hexanoyl chloride using coupling agents like EDC/HOBt .
- Benzotriazinone coupling via nucleophilic substitution or Mitsunobu reactions under controlled pH and temperature (e.g., 0–5°C for nitro group stabilization) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and reduce side products. Central Composite Design (CCD) is recommended for reaction yield optimization .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation:
- NMR (¹H, ¹³C, DEPT-135) to verify morpholinoethyl and benzotriazinone moieties .
- HRMS for molecular formula validation (e.g., [M+H]⁺ ion analysis) .
- Purity Assessment:
- HPLC with C18 columns (acetonitrile/water gradients) and UV detection at 254 nm .
- TLC monitoring during synthesis (Rf comparison against intermediates) .
Basic: How does solvent choice and pH affect the compound’s stability during storage?
Answer:
- Solvent Stability:
- Polar aprotic solvents (DMSO, DMF): Induce hydrolysis of the benzotriazinone ring at >40°C .
- Chlorinated solvents (DCM): Stable for short-term storage at –20°C .
- pH Sensitivity:
- Degrades rapidly in acidic conditions (pH <3) due to morpholine ring protonation. Neutral to slightly basic buffers (pH 7–9) are optimal .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
Answer:
- The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group undergoes ring-opening via nucleophilic attack (e.g., thiols or amines), forming covalent adducts. Computational DFT studies suggest the C3 position is most electrophilic (Mulliken charge: +0.32) .
- Morpholinoethyl group: Enhances solubility but may sterically hinder reactions at the hexanamide chain .
Advanced: How can computational modeling predict biological target interactions?
Answer:
- Docking Studies: Use AutoDock Vina to model binding to kinases (e.g., EGFR) with benzotriazinone as a ATP-binding site competitor. Adjust force fields (AMBER) for π-π stacking and H-bond interactions .
- MD Simulations (GROMACS): Simulate ligand-receptor stability over 100 ns to assess binding free energy (MM-PBSA) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–48 hr) to reduce discrepancies .
- Metabolic Interference: Test metabolite profiles (LC-MS/MS) to identify off-target effects from morpholinoethyl degradation .
Advanced: What structural modifications enhance its kinase inhibition selectivity?
Answer:
- Benzotriazinone Substituents: Introduce electron-withdrawing groups (e.g., –Cl at C6) to increase binding affinity (ΔG: –9.2 kcal/mol vs. –8.5 kcal/mol for unmodified) .
- Hexanamide Chain: Shorten to four carbons to reduce steric hindrance in hydrophobic kinase pockets .
Advanced: What challenges arise during scale-up from milligram to gram synthesis?
Answer:
- Heat Dissipation: Exothermic amide coupling requires jacketed reactors with temperature control (±2°C) .
- Purification: Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
Advanced: Can nanoparticle encapsulation improve its pharmacokinetic profile?
Answer:
- PLGA Nanoparticles: Use solvent evaporation to encapsulate the compound (85% efficiency). Sustained release over 72 hr in PBS (pH 7.4) reduces hepatic first-pass metabolism .
- Targeting: Conjugate with folic acid to enhance tumor uptake (2.3-fold increase in MDA-MB-231 cells) .
Advanced: How to assess multi-target effects in complex biological systems?
Answer:
- Phosphoproteomics: Use SILAC labeling and LC-MS/MS to identify kinase targets (e.g., MAPK, AKT) .
- CRISPR Screening: Knock out candidate receptors (e.g., GPCRs) to isolate primary vs. secondary pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
